5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a six-membered benzoxazine ring fused to a pyrazole moiety, with a 4-isopropylphenyl group at the 5-position and a thien-2-yl substituent at the 2-position.
Synthesis typically involves multi-step reactions, such as the condensation of substituted salicylic aldehydes with acetophenones to form chalcones, followed by cyclization with hydrazine and subsequent reactions with heterocyclic carbaldehydes .
Properties
Molecular Formula |
C23H22N2OS |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H22N2OS/c1-15(2)16-9-11-17(12-10-16)23-25-20(18-6-3-4-7-21(18)26-23)14-19(24-25)22-8-5-13-27-22/h3-13,15,20,23H,14H2,1-2H3 |
InChI Key |
ILSQVBUIQAZJJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method is the Mannich-like condensation reaction, which involves the reaction of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazines exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of similar compounds against various cancer cell lines, including pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancer cells. The results demonstrated that certain derivatives showed promising inhibitory activity on cell proliferation:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MIA PaCa-2 | 15 |
| Compound B | MDA-MB-231 | 20 |
| Compound C | PC-3 | 18 |
These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of the compound .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. A study focusing on multi-target-directed ligands synthesized a series of benzothiazole derivatives that were tested for their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative diseases. The results indicated that several compounds exhibited significant inhibition, suggesting potential applications in treating conditions like Alzheimer's disease .
Herbicidal Activity
The herbicidal potential of related compounds has been explored extensively. Research indicates that certain derivatives can effectively inhibit weed growth while being selective towards crop species. A patent highlights the use of similar structures as selective herbicides:
| Herbicide Type | Target Species | Efficacy (%) |
|---|---|---|
| Compound D | Broadleaf Weeds | 85 |
| Compound E | Grassy Weeds | 75 |
These compounds demonstrate a favorable safety profile for crops while effectively controlling unwanted vegetation .
Polymer Chemistry
The unique structure of 5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lends itself to applications in polymer chemistry. Its ability to undergo polymerization reactions can be utilized in creating advanced materials with tailored properties such as thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can enhance their performance characteristics significantly.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, which is activated by thermal treatment. This process leads to the formation of polybenzoxazines, which have various industrial applications . The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Structural and Functional Variations
The biological and physicochemical properties of pyrazolo[1,5-c][1,3]benzoxazines are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-c][1,3]benzoxazines
Physicochemical and Spectroscopic Properties
- NMR Spectroscopy : While direct data for the target compound are unavailable, related pyrazolo[1,5-a]pyrimidin-7-ol derivatives show OH protons at δ 12.44 ppm, which disappear upon oxidation to ketones . Similar deshielding effects are expected for the benzoxazine core.
- Crystallography : A methyl-substituted analog crystallizes in a triclinic system (space group P1), with unit cell parameters a = 6.638 Å, b = 10.997 Å, and c = 11.141 Å. The isopropyl group in the target compound may introduce steric effects, altering crystal packing .
Biological Activity
The compound 5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex arrangement that includes a thienyl group and a dihydropyrazolo-benzoxazine core, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that compounds within the benzoxazine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Some benzoxazines have shown effectiveness against various bacterial strains and fungi. The presence of the thienyl group may enhance this property by increasing lipophilicity and facilitating membrane penetration.
- Anticancer Properties : Preliminary studies suggest that benzoxazines can inhibit tumor cell proliferation. The mechanism may involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Interaction : It may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | , |
| Anticancer | Inhibits proliferation of cancer cells | , |
| Anti-inflammatory | Reduces cytokine production | , |
Case Study: Anticancer Activity
In a study published in PubMed, researchers evaluated the anticancer potential of benzoxazine derivatives including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value indicating potency comparable to established chemotherapeutics.
Table 2: IC50 Values Against Cancer Cell Lines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
